REACTION_CXSMILES
|
[Na].O.C1(C)C=CC([S:9](O)(=O)=O)=CC=1.[O:14]1[C:16]2([CH2:21][CH2:20][N:19]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:18][CH2:17]2)[CH2:15]1.C(=O)(O)[O-].[Na+]>CO>[OH:14][C:16]1([CH2:15][SH:9])[CH2:21][CH2:20][N:19]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:18][CH2:17]1 |f:1.2,4.5,^1:0|
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
O1CC12CCN(CC2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 0° C. for 10 min A yellowish colored solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting solution was degassed
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
at room temperature for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the methanol was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added water (500 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (1×400 mL and 2×250 mL)
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with brine (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
the crude product (26.2 g) was obtained as an oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography (SiO2, 5% to 40% EtOAc in hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |